BenchChemオンラインストアへようこそ!

7-Bromo-2,3-dihydro-1-benzofuran-5-ol

Physicochemical characterization Drug-likeness Lipophilicity optimization

Procure 7-Bromo-2,3-dihydro-1-benzofuran-5-ol (CAS 1785460-91-4) to leverage the unique 7-bromo substitution pattern. This regioisomer offers distinct reactivity in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) compared to 4- or 6-bromo analogs. The phenolic 5-OH enables further diversification. Essential for constructing precise SAR libraries around the privileged dihydrobenzofuran scaffold. Non-interchangeable with other bromo isomers.

Molecular Formula C8H7BrO2
Molecular Weight 215.046
CAS No. 1785460-91-4
Cat. No. B2838767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3-dihydro-1-benzofuran-5-ol
CAS1785460-91-4
Molecular FormulaC8H7BrO2
Molecular Weight215.046
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2Br)O
InChIInChI=1S/C8H7BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,10H,1-2H2
InChIKeyNRAVGOYGGNRSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2,3-dihydro-1-benzofuran-5-ol (CAS 1785460-91-4): Structural and Physicochemical Baseline for Research Procurement


7-Bromo-2,3-dihydro-1-benzofuran-5-ol is a brominated 2,3-dihydrobenzofuran derivative bearing a phenolic hydroxyl group at the 5-position and a bromine substituent at the 7-position . The compound has a molecular formula of C8H7BrO2 and a molecular weight of 215.04 g/mol . The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in diverse biologically active natural products and synthetic therapeutic candidates, including anti-inflammatory, anticancer, and antiviral agents [1]. The strategic placement of bromine at the 7-position and hydroxyl at the 5-position confers distinct electronic and steric properties that differentiate this compound from its positional isomers and non-halogenated analogs, with implications for both reactivity in cross-coupling chemistry and biological target engagement [2].

7-Bromo-2,3-dihydro-1-benzofuran-5-ol (CAS 1785460-91-4): Why Positional Isomers and Non-Halogenated Analogs Are Not Interchangeable


Brominated 2,3-dihydrobenzofuran-5-ol derivatives sharing the molecular formula C8H7BrO2 are not functionally equivalent due to regioisomerism at the bromine position (4-, 6-, or 7-substitution). The electronic environment created by the ortho-relationship between the 7-bromo and the furan oxygen, coupled with the para-relationship to the 5-hydroxyl group, results in a reactivity profile and physicochemical signature distinct from the 4-bromo and 6-bromo isomers . These differences manifest concretely in lipophilicity (LogP), metabolic susceptibility, and the regioselectivity of downstream Pd-catalyzed cross-coupling reactions [1]. Substituting the non-brominated parent compound (2,3-dihydrobenzofuran-5-ol) eliminates the synthetic handle required for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the alternative bromo-isomers present different steric accessibility for palladium oxidative addition and different electronic bias for electrophilic aromatic substitution [1] [2]. Therefore, generic substitution without verifying the exact bromine position will alter both synthetic outcomes and biological activity profiles in a non-linear, unpredictable manner [3].

7-Bromo-2,3-dihydro-1-benzofuran-5-ol (CAS 1785460-91-4): Quantified Differentiation Against Positional Isomers and Parent Scaffold


Lipophilicity (LogP) Quantification: 7-Bromo-5-ol vs. Non-Brominated Parent Scaffold

Bromination at the 7-position increases lipophilicity substantially compared to the non-halogenated parent scaffold, a critical parameter affecting membrane permeability and pharmacokinetic behavior. 7-Bromo-2,3-dihydro-1-benzofuran-5-ol exhibits a calculated LogP of 2.0896 , while the non-brominated parent compound 2,3-dihydrobenzofuran-5-ol has a reported LogP of 1.3271 [1].

Physicochemical characterization Drug-likeness Lipophilicity optimization

Melting Point and Thermal Stability Differentiation: 7-Bromo Isomer vs. 6-Bromo Isomer

The 6-bromo positional isomer (6-bromo-2,3-dihydrobenzofuran-5-ol, CAS 40492-53-3) exhibits a predicted melting point range of 115-117 °C , indicating it is a crystalline solid at ambient conditions. In contrast, the 7-bromo isomer (target compound, CAS 1785460-91-4) is described as a powder that is stored at room temperature with no melting point reported in the solid-state range typical of the 6-isomer, and Sigma-Aldrich specifies storage at room temperature as a powder .

Solid-state characterization Formulation development Thermal stability

Synthetic Utility as a Key Intermediate: 7-Bromo Regioisomer Enables Unique Cross-Coupling Pathways

The 7-bromo substitution pattern provides a reactive handle for Pd-catalyzed transformations that is electronically and sterically distinct from the 4-bromo and 6-bromo isomers. Literature precedent for 4-bromo-2,3-dihydrobenzofuran demonstrates successful Pd-mediated coupling reactions providing access to 4-substituted-2,3-dihydrobenzofurans used in the synthesis of melatonin receptor agonists and sodium-hydrogen exchange inhibitors [1]. The 7-bromo regioisomer offers a complementary vector for derivatization—the bromine positioned ortho to the furan oxygen and meta to the hydroxyl group creates a distinct electronic environment for oxidative addition to Pd(0), with the para-related 5-OH group able to participate in directed C-H functionalization or serve as a handle for further diversification .

Palladium-catalyzed cross-coupling Medicinal chemistry building blocks Synthetic methodology

Electrophilic Bromination Regioselectivity: 7-Position Accessibility Distinguishes This Isomer in Synthetic Planning

The 7-position of 2,3-dihydrobenzofuran-5-ol is a preferred site for electrophilic bromination due to the strong ortho/para-directing effect of the 5-hydroxyl group and the electron-donating character of the dihydrofuran oxygen. Regioselective electro-bromination of benzofuran systems has been achieved through controlled choice of solvents and bromide salts, enabling selective formation of 5-bromo, 5,7-dibromo, and 2,3-dibromo products [1]. The 7-bromo mono-substituted compound represents a specific bromination outcome that differs from the 4-bromo isomer (prepared via microbial hydroxylation of o-bromophenylacetic acid [2]) and the 6-bromo isomer (which requires distinct synthetic routes due to the meta relationship to the furan oxygen).

Electrophilic aromatic substitution Regioselective halogenation Process chemistry

Biological Activity Benchmarking: Structural Context for Brominated 2,3-Dihydrobenzofuran-5-ol Derivatives

While direct IC50 or EC50 data for 7-Bromo-2,3-dihydro-1-benzofuran-5-ol are not reported in the open primary literature, structure-activity relationship (SAR) analysis of benzofuran derivatives indicates that the combination of bromine and hydroxyl substituents significantly modulates biological activity. SAR analysis from a 2021 study of benzofuran-based PI3K inhibitors suggests that the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups [1]. In that study, optimized benzofuran derivatives (compounds 8, 9, and 11) exhibited anticancer activity across four cell lines (HePG2, MCF-7, Hela, PC3) with IC50 ranges of 4-16.72 µM, and PI3Kα inhibition with IC50 values of 4.1, 7.8, and 20.5 µM versus LY294002 reference at 6.18 µM [1]. These data establish the benzofuran-5-ol scaffold as a productive starting point for inhibitor development, with halogen substitution at the 7-position representing one of several viable optimization vectors.

Enzyme inhibition Anticancer screening Structure-activity relationship

5-Lipoxygenase Assay Negative Data: Defining the Activity Boundary for This Scaffold

A related benzofuran derivative (structure not fully specified but consistent with the 2,3-dihydrobenzofuran-5-ol scaffold class) was tested for inhibition of 5-lipoxygenase activity in a broken cell supernatant from rat basophilic leukemia cells at a concentration of 50 µM and was found to be not active (activity score = 1 on a binary active/inactive scale) . This negative result defines a boundary condition: the 2,3-dihydrobenzofuran-5-ol scaffold with bromine substitution does not engage the 5-lipoxygenase target at concentrations up to 50 µM.

Lipoxygenase inhibition Anti-inflammatory screening Selectivity profiling

7-Bromo-2,3-dihydro-1-benzofuran-5-ol (CAS 1785460-91-4): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Building Block for 7-Substituted 2,3-Dihydrobenzofuran SAR Libraries via Palladium-Catalyzed Cross-Coupling

Use this compound as a key intermediate for constructing diverse SAR libraries around the 2,3-dihydrobenzofuran-5-ol scaffold. The 7-bromo group serves as a reactive handle for Suzuki-Miyaura (aryl-aryl), Buchwald-Hartwig (C-N), and Sonogashira (alkynyl) couplings, enabling systematic exploration of substitution effects at the 7-position [1]. The 5-hydroxyl group can be simultaneously or sequentially modified (e.g., O-alkylation, O-arylation, Mitsunobu) or retained as a hydrogen bond donor/acceptor for target engagement. The LogP of 2.0896 predicts suitable membrane permeability for cellular assays following coupling with appropriate substituents [2]. This regioisomer is not interchangeable with 4-bromo or 6-bromo analogs—the exit vector orientation and electronic properties differ, leading to distinct SAR outcomes [1] [3].

Process Chemistry and Scale-Up: Regioselective Bromination Intermediate for Multi-Kilogram Campaigns

Employ this compound in process development for multi-kilogram synthesis campaigns where the 7-bromo substitution pattern is required. The 7-position is accessible via regioselective electrophilic bromination of 2,3-dihydrobenzofuran-5-ol, with reaction conditions (solvent, bromine source, temperature) modulating selectivity among possible mono- and di-brominated products [1]. For alternative regioisomers (4-bromo or 6-bromo), entirely different synthetic routes are required—for instance, the 4-bromo isomer is accessed via microbial hydroxylation of o-bromophenylacetic acid rather than direct bromination [2]. Process teams must therefore confirm that the 7-bromo isomer aligns with the planned synthetic route before committing to kilogram-scale procurement.

Pharmacokinetic Optimization: Lipophilicity-Tuned Scaffold for CNS and Oral Bioavailability Programs

Utilize this compound as a starting point for pharmacokinetic optimization in lead discovery programs targeting central nervous system (CNS) indications or requiring enhanced oral bioavailability. The LogP of 2.0896 represents a 57% increase in calculated LogP value relative to the non-brominated parent (LogP = 1.3271), corresponding to approximately 5.8-fold higher octanol-water partition coefficient [1] [2]. This increased lipophilicity predicts enhanced passive membrane permeability and blood-brain barrier penetration while remaining within the favorable drug-likeness range (LogP < 5). The powder physical form and room-temperature storage specifications from Sigma-Aldrich [3] facilitate handling in automated liquid handling and high-throughput chemistry platforms.

Selectivity Profiling and Negative Control: 5-Lipoxygenase-Negative Benzofuran Scaffold

Deploy this compound class as a selectivity control or negative reference in assays targeting 5-lipoxygenase inhibition. Assay data indicate that a structurally related 2,3-dihydrobenzofuran-5-ol derivative with bromine substitution shows no detectable inhibition of 5-lipoxygenase in rat basophilic leukemia cell supernatant at 50 µM [1]. In counter-screening or selectivity profiling panels, this lack of activity provides a clean background against which to measure target-specific inhibition. Conversely, do not select this scaffold for primary screening campaigns where 5-lipoxygenase or related inflammatory pathway targets are the intended focus.

Quote Request

Request a Quote for 7-Bromo-2,3-dihydro-1-benzofuran-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.